(R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate
CAS No.: 783325-25-7
Cat. No.: VC2822410
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 783325-25-7 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.3 g/mol |
IUPAC Name | tert-butyl (2R)-2-(methylaminomethyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Standard InChI Key | NHOPGDPSLMBDQD-SECBINFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1CNC |
SMILES | CC(C)(C)OC(=O)N1CCCC1CNC |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CNC |
Introduction
Physical and Chemical Properties
(R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is characterized by specific physical and chemical attributes that define its behavior in various chemical reactions and biological systems. The compound is identified by the CAS number 783325-25-7 and has extensive documentation in chemical databases .
Basic Properties
The key properties of (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate are summarized in Table 1 below:
Property | Value |
---|---|
CAS Number | 783325-25-7 |
Molecular Formula | C₁₁H₂₂N₂O₂ |
Molecular Weight | 214.3 g/mol |
IUPAC Name | tert-butyl (2R)-2-(methylaminomethyl)pyrrolidine-1-carboxylate |
Physical Appearance | Typically appears as a white to off-white solid |
Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Standard InChIKey | NHOPGDPSLMBDQD-SECBINFHSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CNC |
PubChem Compound ID | 53249200 |
Structural Features
The compound contains several important structural features that contribute to its chemical behavior:
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A chiral center at the 2-position of the pyrrolidine ring with R configuration
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A tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen
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A methylamino group attached to the methylene unit extending from the chiral center
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A five-membered pyrrolidine ring that provides conformational rigidity
The presence of these structural elements, particularly the chiral center, makes this compound valuable in asymmetric synthesis and pharmaceutical development where specific stereochemistry is crucial for biological activity.
Synthesis and Preparation Methods
The synthesis of (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate typically involves stereoselective approaches to ensure the correct configuration at the chiral center.
Common Synthetic Routes
One of the most common methods for synthesizing this compound involves the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with methylamine under controlled conditions. This reaction is typically carried out in organic solvents such as dichloromethane or ethanol at temperatures ranging from 0-25°C to optimize yield and stereoselectivity.
The general reaction scheme can be represented as:
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Starting with Boc-protected pyrrolidine
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Functionalization at the 2-position
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Introduction of the methylamino group via reductive amination
Alternative Synthesis Methods
Alternative synthetic approaches may involve:
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Stereoselective reduction of appropriate precursors
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Chiral resolution of racemic mixtures
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Enzymatic transformations to achieve high enantiomeric purity
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Use of chiral catalysts to enhance the stereoselectivity of key reactions
In large-scale industrial settings, the production of (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate often employs batch or continuous flow processes with precise control of reaction parameters to ensure high yield and purity.
Chemical Reactions and Transformations
(R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate can participate in various chemical reactions, primarily due to the functional groups present in its structure.
Reactivity Patterns
The compound exhibits several distinct reactivity patterns:
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Amine Reactivity: The secondary methylamine group can participate in nucleophilic substitution reactions, amide formation, and other transformations typical of amines.
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Boc Deprotection: The tert-butyloxycarbonyl group can be removed under acidic conditions (typically with trifluoroacetic acid or HCl in dioxane) to reveal the free pyrrolidine nitrogen, which enables further functionalization.
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Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides, particularly at the pyrrolidine nitrogen.
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Reduction Reactions: Various reducing agents can be used to modify functional groups within the molecule.
Application in Organic Synthesis
As a chiral building block, (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring specific stereochemistry. Its utility in organic synthesis stems from:
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The presence of a well-defined stereocenter that can direct the stereochemical outcome of subsequent reactions
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The protected pyrrolidine nitrogen that can be selectively deprotected when needed
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The methylamino group that provides a handle for further functionalization
Biological Activity and Applications
Pharmaceutical Intermediates
In pharmaceutical development, (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate serves as an important chiral intermediate for the synthesis of various drug candidates, particularly those targeting:
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Neurological disorders
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Psychiatric conditions
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Metabolic diseases
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Inflammatory conditions
The compound's value in this context is largely due to its well-defined stereochemistry and the presence of functional groups that can be readily modified to produce diverse drug-like molecules.
Comparison with Similar Compounds
To better understand the unique properties and applications of (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, it is instructive to compare it with structurally related compounds.
Structural Analogs
Table 2 presents a comparison between (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate and selected structural analogs:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|---|
(R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | 783325-25-7 | C₁₁H₂₂N₂O₂ | 214.3 g/mol | Reference compound |
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-40-4 | C₁₂H₂₄N₂O₂ | 228.33 g/mol | Ethylamino instead of methylamino group |
(R)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate | N/A | C₁₂H₂₄N₂O₂ | 228.33 g/mol | Dimethylamino group and substitution at position 3 |
Functional Differences
The structural variations among these compounds lead to significant differences in their chemical and biological properties:
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Basicity: The nitrogen atom in compounds with alkyl substitutions (ethyl, dimethyl) exhibits different basicity compared to the methylamino group in the reference compound.
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Steric Effects: The increased steric bulk in ethylamino and dimethylamino derivatives affects their molecular recognition properties and binding affinity for biological targets.
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Position of Substitution: Compounds with substitutions at different positions on the pyrrolidine ring (e.g., position 3 versus position 2) display different conformational preferences and binding orientations.
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Pharmacokinetics: The varying lipophilicity among these analogs influences their absorption, distribution, metabolism, and excretion profiles.
Current Research and Future Perspectives
Ongoing Research
Current research involving (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate and related compounds focuses on several key areas:
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Development of novel synthetic methodologies to improve yield and stereoselectivity
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Exploration of new therapeutic applications, particularly in neurological disorders
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Investigation of structure-activity relationships to optimize biological activity
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Application in the synthesis of new pharmaceutical candidates
Future Directions
Future research directions may include:
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Detailed mechanistic studies of reactions involving this compound
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of additional biological targets and therapeutic applications
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Application in emerging areas such as asymmetric catalysis and materials science
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